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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871 Get Quote

A head-to-head comparison of the first-in-class oral, dual PD-L1/VISTA inhibitor, Ca-170, and

the established anti-PD-L1 monoclonal antibody, Atezolizumab (Compound Y), reveals distinct

pharmacological profiles and mechanisms of action. This guide provides a summary of their

preclinical data, experimental methodologies, and therapeutic rationale for researchers in

oncology and drug development.

Ca-170, developed by Curis and Aurigene, is a small molecule designed for oral administration

to selectively target two independent immune checkpoints: Programmed Death-Ligand 1 (PD-

L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] In contrast, Atezolizumab is

a humanized monoclonal antibody administered intravenously that specifically targets PD-L1.

While both agents aim to block inhibitory signals to reactivate anti-tumor T cell responses, their

differing modalities—small molecule versus antibody—confer unique characteristics.[3]

It is important to note that the clinical development of Ca-170 was discontinued, and some

independent studies have raised questions regarding its direct binding to PD-L1.[4] This

comparison is based on data from its preclinical development.

Quantitative Data Summary
The following tables summarize key preclinical data for Ca-170 and Atezolizumab, offering a

comparative view of their potency and pharmacological properties.

Table 1: In Vitro Biological Activity
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Parameter Ca-170
Atezolizumab (Compound
Y)

Target(s) PD-L1, VISTA[1] PD-L1[3]

PD-L1 Binding Affinity (KD)

Data not disclosed; activity

inferred from functional

assays[4][5]

~0.19 - 1.75 nM (varies by PD-

L1 form)[6][7]

Functional Activity

Potent rescue of T cell

proliferation and IFN-γ

secretion suppressed by PD-

L1 or VISTA[5][8]

Blocks PD-1/PD-L1 interaction,

reversing inhibition of T cell

activation[9]

EC50 (T cell activation)
Low nanomolar potency

reported in company data[4]

0.22 - 0.32 nM (in vitro

bioassay)[9]

Table 2: Pharmacokinetic & In Vivo Efficacy Data

Parameter Ca-170
Atezolizumab (Compound
Y)

Administration Route Oral[1] Intravenous[3]

Oral Bioavailability
~40% (mouse), <10%

(monkey)[5][10]
N/A

Plasma Half-life
~0.5h (mouse), ~3.25-4.0h

(monkey)[5][10]

Not directly comparable due to

different modality

In Vivo Efficacy

Dose-dependent tumor growth

inhibition in multiple syngeneic

mouse models[5][8]

Significant tumor growth

inhibition in humanized mouse

xenograft models[11][12]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols used in the characterization of

Ca-170 and Atezolizumab.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.selleckchem.com/products/ca-170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5685743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6695792/
https://aacrjournals.org/cancerimmunolres/article/5/3_Supplement/A36/468685/Abstract-A36-CA-170-an-oral-small-molecule-PD-L1
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.972046/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777972/
https://aacrjournals.org/cancerimmunolres/article/5/3_Supplement/A36/468685/Abstract-A36-CA-170-an-oral-small-molecule-PD-L1
https://pubmed.ncbi.nlm.nih.gov/34103659/
https://www.biorxiv.org/content/10.1101/2020.06.30.166207v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6695792/
https://www.biorxiv.org/content/10.1101/2020.06.30.166207v1.full-text
https://www.selleckchem.com/products/ca-170.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5685743/
https://aacrjournals.org/cancerimmunolres/article/5/3_Supplement/A36/468685/Abstract-A36-CA-170-an-oral-small-molecule-PD-L1
https://synapse.patsnap.com/article/unlocking-the-potential-of-ca-170-enhancing-t-cell-responses-and-suppressing-tumor-growth-in-cancer-preclinical-models
https://aacrjournals.org/cancerimmunolres/article/5/3_Supplement/A36/468685/Abstract-A36-CA-170-an-oral-small-molecule-PD-L1
https://synapse.patsnap.com/article/unlocking-the-potential-of-ca-170-enhancing-t-cell-responses-and-suppressing-tumor-growth-in-cancer-preclinical-models
https://aacrjournals.org/cancerimmunolres/article/5/3_Supplement/A36/468685/Abstract-A36-CA-170-an-oral-small-molecule-PD-L1
https://pubmed.ncbi.nlm.nih.gov/34103659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8386121/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.723038/full
https://www.benchchem.com/product/b609871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T Cell Activation/Proliferation Rescue Assay
This assay measures the ability of a compound to restore T cell function that has been

suppressed by immune checkpoint proteins.

Objective: To determine the potency of Ca-170 or Atezolizumab in rescuing T cell

proliferation and cytokine secretion (e.g., IFN-γ) from PD-L1 or VISTA-mediated inhibition.

Methodology:

T cells (e.g., human peripheral blood mononuclear cells or mouse splenocytes) are co-

cultured with antigen-presenting cells engineered to express PD-L1.[4]

T cells are stimulated through their T cell receptor (TCR), typically using anti-CD3 and

anti-CD28 antibodies.[13][14][15]

The investigational drug (Ca-170 or Atezolizumab) is added at various concentrations.

After an incubation period of 2-4 days, T cell proliferation is measured, often by quantifying

the dilution of a fluorescent dye like CFSE or by 3H-thymidine incorporation.[13][16]

Supernatants are collected to measure IFN-γ levels via ELISA as a marker of T cell

effector function.[2]

Syngeneic Mouse Tumor Model Studies
These in vivo models are essential for evaluating the anti-tumor efficacy of immunotherapies in

the context of a competent immune system.[17][18]

Objective: To assess the in vivo anti-tumor activity of orally administered Ca-170 or

intravenously administered Atezolizumab.

Methodology:

Tumor Implantation: Cancer cells of murine origin (e.g., CT26 colorectal carcinoma or 4T1

breast cancer) are implanted subcutaneously into immunocompetent mice of the same

genetic background (e.g., BALB/c).[18][19]
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Treatment: Once tumors reach a specified size, mice are randomized into treatment

groups. Ca-170 is administered orally, typically once daily.[20] Atezolizumab (or a murine

surrogate) is administered via intraperitoneal or intravenous injection.[19]

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Animal body weight is monitored as a measure of toxicity.[12]

Endpoint Analysis: At the end of the study, tumors may be excised for analysis of tumor-

infiltrating immune cells (e.g., CD8+ T cells) by flow cytometry to understand the

immunological mechanism of action.[19][21]

Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a standard method for quantifying the binding kinetics and affinity between molecules,

such as an antibody and its target protein.

Objective: To determine the binding affinity (KD) of Atezolizumab to the PD-L1 protein.

Methodology:

One molecule (e.g., Atezolizumab) is immobilized on a sensor chip surface.[7][22]

The other molecule (e.g., recombinant human PD-L1 protein) is flowed over the surface at

various concentrations.

A sensor detects changes in the refractive index at the surface as binding occurs,

generating a sensorgram.

From these sensorgrams, the association rate (ka) and dissociation rate (kd) are

calculated. The equilibrium dissociation constant (KD) is determined as kd/ka.[7]

Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways and the proposed

mechanisms of action for Ca-170 and Atezolizumab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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